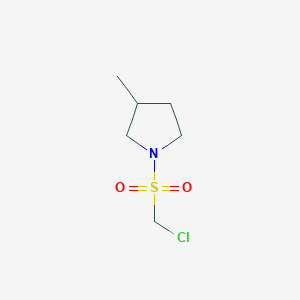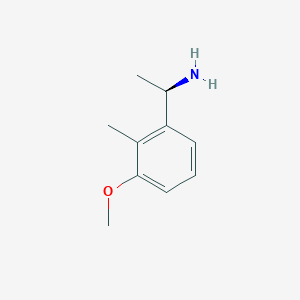
(1r)-1-(3-Methoxy-2-methylphenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r)-1-(3-Methoxy-2-methylphenyl)ethan-1-amine is an organic compound that belongs to the class of phenethylamines. These compounds are characterized by the presence of a phenyl ring and an amine group attached to an ethane chain. The specific structure of this compound includes a methoxy group and a methyl group attached to the phenyl ring, which can influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1r)-1-(3-Methoxy-2-methylphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3-methoxy-2-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction with an amine source (e.g., ammonia or a primary amine) in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine group may be converted to a nitro group or other oxidized forms.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group or further reduce the amine group.
Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products:
Oxidation: Nitro derivatives or quinones.
Reduction: Hydroxylated derivatives or fully reduced amines.
Substitution: Halogenated or nitrated derivatives.
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Studied for its reactivity and interaction with various reagents.
Biology:
- Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine:
- Explored for its potential therapeutic properties, such as its role in modulating neurotransmitter activity.
Industry:
- Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (1r)-1-(3-Methoxy-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy and methyl groups can influence its binding affinity and activity. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Phenethylamine: The parent compound with a simpler structure.
3,4-Methylenedioxyphenethylamine: A compound with a methylenedioxy group instead of a methoxy group.
2-Methylphenethylamine: A compound lacking the methoxy group.
Uniqueness:
- The presence of both methoxy and methyl groups on the phenyl ring distinguishes (1r)-1-(3-Methoxy-2-methylphenyl)ethan-1-amine from other phenethylamines.
- These substituents can influence its chemical reactivity, biological activity, and potential applications.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(1R)-1-(3-methoxy-2-methylphenyl)ethanamine |
InChI |
InChI=1S/C10H15NO/c1-7-9(8(2)11)5-4-6-10(7)12-3/h4-6,8H,11H2,1-3H3/t8-/m1/s1 |
InChI Key |
BITXCMYFSWVVKH-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1OC)[C@@H](C)N |
Canonical SMILES |
CC1=C(C=CC=C1OC)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



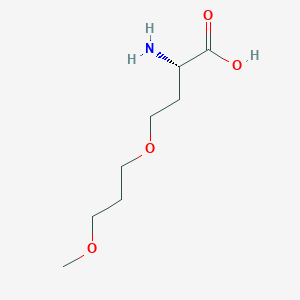
![N-[4-(4-sulfanylbutyl)phenyl]acetamide](/img/structure/B13558560.png)
![{[3-(Chloromethyl)phenyl]methyl}dimethylamine](/img/structure/B13558567.png)
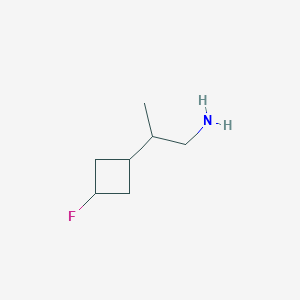


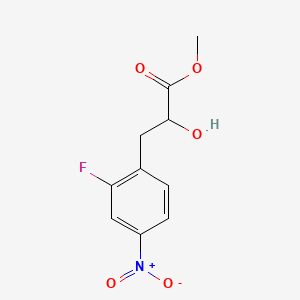
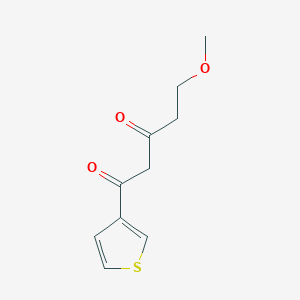
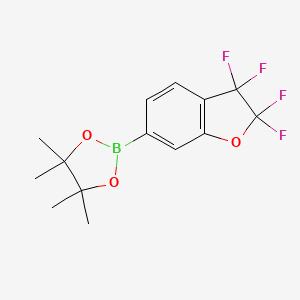
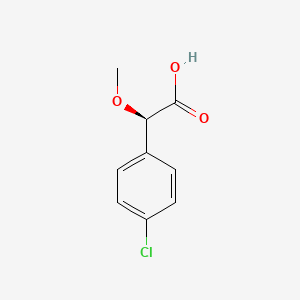
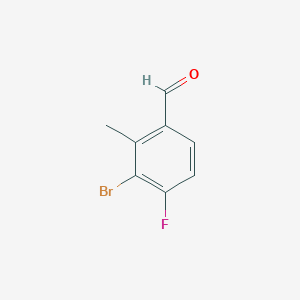
![N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carboxamidehydrochloride](/img/structure/B13558610.png)
